molecular formula C15H15NO4 B090148 DL-THYRONINE CAS No. 1034-10-2

DL-THYRONINE

Cat. No.: B090148
CAS No.: 1034-10-2
M. Wt: 273.28 g/mol
InChI Key: KKCIOUWDFWQUBT-UHFFFAOYSA-N
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Description

Sunvozertinib is an oral, irreversible, epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed by Dizal Pharmaceuticals. It is primarily used for the treatment of non-small cell lung cancer (NSCLC) with EGFR exon 20 insertion mutations. This compound has shown potent activity against EGFR mutations and weak activity against wild-type EGFR .

Mechanism of Action

DL-Thyronine, also known as 2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoic acid, is a synthetic form of thyroxine (T4), a major endogenous hormone secreted by the thyroid gland .

Target of Action

The primary targets of this compound are the thyroid hormone receptors (TRs) located in various tissues throughout the body . These receptors are particularly abundant in the central nervous system, cardiovascular system, and skeletal system . The thyroid hormone signaling pathway is complex and highly regulated due to the expression of cell and tissue-specific thyroid hormone transporters, multiple thyroid hormone receptor (TR) isoforms, and interactions with corepressors and coactivators .

Biochemical Pathways

The action of this compound involves several biochemical pathways. The conversion of T4 to T3 is a key step in the thyroid hormone signaling pathway . Additionally, many metabolic products that derive from T4 and T3 possess biological activities. Many biochemical pathways, such as sulfation, deiodination, decarboxylation, deamination, and N-acetylation are involved in the formation of these naturally occurring compounds .

Pharmacokinetics

The pharmacokinetics of this compound involves absorption, distribution, metabolism, and elimination. About 70-80% of an oral dose of this compound is absorbed from the intestine . Once inside the cell, the T3 level is adjusted via deiodination of T4 and inactivation of T3, by Deiodinases 2 and 3 . The long terminal half-life of orally administered this compound, about 7.5 days, is consistent with once-daily dosing .

Result of Action

The action of this compound results in the regulation of a wide range of physiological processes. It influences energy metabolism, resetting of reduced energy expenditure and metabolic rate, correction of dyslipidemia, improvement in insulin sensitivity and glycemic control, and reversal of a pro-inflammatory and procoagulant state . It also plays a crucial role in neural development .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, several medical conditions, especially those affecting the gut, and a number of drugs, supplements, or foodstuffs can reduce the absorption and absolute bioavailability of this compound, or can alter the secretion of TSH . Poor adherence to this compound therapy is also a common challenge .

Biochemical Analysis

Biochemical Properties

DL-Thyronine exhibits interesting metabolic activities. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with Thyroid hormone receptors (THRs), suggesting a role in thyroid hormone signaling .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to rapidly increase resting metabolic rate and elicit short-term beneficial hypolipidemic effects in rodent models . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that exogenously administered this compound rapidly increases resting metabolic rate in rodent models . Very few studies have evaluated the long-term effects of this compound on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in rodent models, exogenously administered this compound rapidly increases resting metabolic rate and elicits short-term beneficial hypolipidemic effects . The effects of endogenous and exogenous this compound in humans need further analyses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is facilitated by transmembrane protein transporters .

Subcellular Localization

It is suggested that this compound might interact with a plasma-membrane-associated thyroid hormone receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sunvozertinib involves the optimization of triazine series compounds. The preferred substructure for potent EGFR exon 20 insertion mutation potency includes ortho-substituted anilinophenyl head groups . Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production methods for sunvozertinib are not explicitly detailed in publicly available sources. it is known that the compound is produced under stringent conditions to ensure its efficacy and safety for clinical use .

Chemical Reactions Analysis

Types of Reactions

Sunvozertinib undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Sunvozertinib has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying EGFR inhibitors.

    Biology: Investigated for its effects on cellular signaling pathways.

    Medicine: Primarily used in the treatment of NSCLC with EGFR exon 20 insertion mutations.

    Industry: Utilized in the development of targeted cancer therapies

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Sunvozertinib

Sunvozertinib is unique due to its potent activity against a wide spectrum of EGFR mutations and its weak activity against wild-type EGFR. This selectivity reduces the likelihood of adverse effects associated with wild-type EGFR inhibition .

Properties

IUPAC Name

2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c16-14(15(18)19)9-10-1-5-12(6-2-10)20-13-7-3-11(17)4-8-13/h1-8,14,17H,9,16H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCIOUWDFWQUBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862705
Record name O-(4-Hydroxyphenyl)tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034-10-2
Record name DL-Thyronine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1034-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-(4-Hydroxyphenyl)-DL-tyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001034102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-(4-hydroxyphenyl)-DL-tyrosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.595
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: While DL-Thyronine itself may not bind strongly to thyroid hormone receptors, some studies suggest that it can influence the metabolism of other thyroid hormones, potentially indirectly affecting their actions. For instance, it has been shown to lengthen the biological half-life of radiothyroxine and alter its excretion pattern in rats. [] This suggests an interaction with the metabolic pathways of thyroid hormones.

ANone: The molecular formula of this compound is C15H15NO4, and its molecular weight is 277.28 g/mol.

ANone: The provided research papers do not delve into the detailed spectroscopic characterization of this compound. Further investigation into spectroscopic databases or literature would be necessary for this information.

ANone: The provided research focuses primarily on the biological activity and structure-activity relationships of this compound and its analogs. Information regarding its material compatibility and stability is not discussed in these papers.

A: this compound was first synthesized in 1944 by Niemann and McCasland. []

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